フェニルデヒドロアラニン

説明

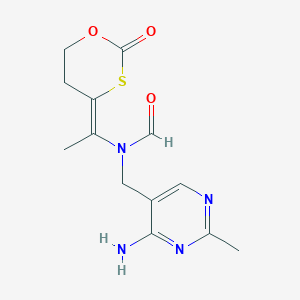

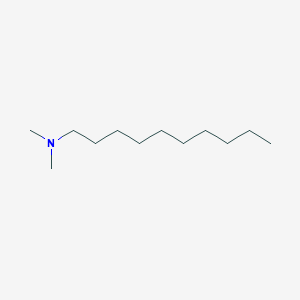

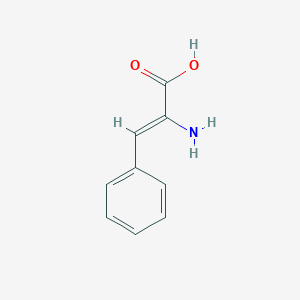

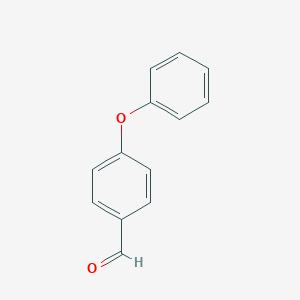

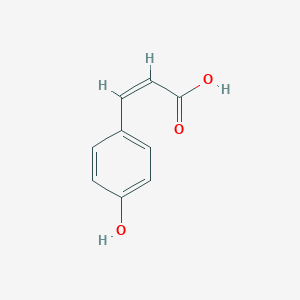

Phenyldehydroalanine is a nonproteinogenic amino acid derivative that plays a role in various biochemical processes. It is related to phenylalanine, one of the standard amino acids, but features a dehydroalanine moiety which is characterized by the absence of two hydrogen atoms, creating an unsaturated residue. This structural modification imparts unique reactivity and has implications in enzymatic functions and synthetic applications .

Synthesis Analysis

The synthesis of phenyldehydroalanine derivatives has been explored through different methodologies. One approach involves the use of phenylselenocysteine, which can be incorporated into peptides and subsequently converted to dehydroalanine residues through oxidative elimination . Another method described is the asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine, catalyzed by rhodium complexes, which allows for the preparation of chiral functionalized phenylalanines . Additionally, the polymerization of N-carboxy dehydroalanine anhydride has been studied, leading to the formation of polydehydroalanine, a polymer with potential applications in materials science .

Molecular Structure Analysis

The molecular structure of dehydroalanine derivatives has been investigated, particularly in the context of cyclic dipeptides. X-ray crystallography has revealed that the molecules are approximately planar within the piperazinedione ring and form hydrogen-bonded ribbons in the solid state . The electronic structure has also been studied through photoelectron spectroscopy, providing insights into the analogies and differences with related compounds .

Chemical Reactions Analysis

Dehydroalanine residues within peptides serve as electrophilic handles that can undergo various chemical reactions. These include the formation of glycopeptides, lipopeptides, and other peptide conjugates through convergent ligation strategies . The presence of the dehydroalanine moiety in enzymes, such as phenylalanine ammonia-lyase, is essential for catalytic activity, as it participates in the deamination of phenylalanine analogues .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyldehydroalanine derivatives are influenced by their unique structure. The dehydroalanine residue imparts a degree of electrophilicity, which is exploited in synthetic applications for the preparation of various conjugates . The polymerization behavior of dehydroalanine anhydrides suggests that the resulting polymers are water-soluble and may contain a significant proportion of dehydroalanyl residues, which could affect their physical properties .

科学的研究の応用

神経疾患

フェニルデヒドロアラニンは、神経伝達物質の合成に役割を果たします。これはチロシンの前駆体であり、さらにドーパミン、アドレナリン、ノルアドレナリンに変換されます。これらの神経伝達物質は脳機能に不可欠であり、不均衡はうつ病やパーキンソン病などの障害につながる可能性があります。 フェニルデヒドロアラニンの代謝は、神経の健康を維持するために不可欠です .

抗うつ作用の可能性

研究によると、フェニルデヒドロアラニンは抗うつ作用を持つ可能性があります。これは、気分調節神経伝達物質の生合成に関与しています。 そのため、うつ病治療のための新たな道を提供する潜在的な抗うつ薬として、臨床試験で推奨される可能性があります .

代謝経路

フェニルデヒドロアラニンは、二次代謝産物の生成を担当するフェニルプロパノイド経路に不可欠です。これらの代謝産物は、植物の防御機構に役割を果たし、食品の香り、色、風味に貢献します。 この経路を理解することは、農業と食品科学の進歩につながる可能性があります .

酵素補充療法

フェニルデヒドロアラニンは、フェニルケトン尿症(PKU)などの疾患に対する酵素補充療法に使用されます。PKUは、フェニルアラニンヒドロキシラーゼという酵素の欠損によって生じる代謝障害です。 フェニルデヒドロアラニンを補うことで、症状を管理し、認知障害を防ぐことができます .

がん治療

フェニルデヒドロアラニンは、チロシンベースの神経伝達物質の合成に役割を果たすため、がん治療にも関連しています。 一部のがん細胞は、異常なチロシン代謝を示し、フェニルデヒドロアラニン誘導体でこれらの経路を標的にすることは、潜在的な治療戦略となる可能性があります .

合成生物学

フェニルデヒドロアラニンは、代謝経路を設計する合成生物学に使用されます。これらの経路を操作することで、科学者は、アスパルテームなどの非カロリー甘味料やその他の健康補助食品などの貴重な化合物を生成できます。 このアプリケーションは、商業的および臨床的に大きな可能性を秘めています .

将来の方向性

While specific future directions for Phenyldehydroalanine research are not available in the search results, it’s worth noting that advances in genetic engineering have increased the yield, titer, and productivity in the bio-based production of chemicals . This could potentially be applied to the production of Phenyldehydroalanine and other similar compounds in the future.

作用機序

Target of Action

Phenyldehydroalanine is a small molecule that belongs to the class of organic compounds known as cinnamic acids . These are organic aromatic compounds containing a benzene and a carboxylic acid group forming 3-phenylprop-2-enoic acid . .

Biochemical Pathways

The biochemical pathways affected by Phenyldehydroalanine are currently unknown . It’s worth noting that phenylalanine, a similar compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction . The absence of the enzyme homogentisate oxidase causes the buildup of homogentisate, leading to the production of black urine .

特性

IUPAC Name |

(Z)-2-amino-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6H,10H2,(H,11,12)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIQQKOKNPPGDO-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C(=O)O)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7060-39-1 | |

| Record name | Phenyldehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007060391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyldehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04584 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is unique about the conformational behavior of peptides containing Phenyldehydroalanine?

A1: Research indicates that peptides incorporating (Z)-β-Phenyldehydroalanine (ΔZPhe) exhibit intriguing conformational preferences. For instance, a linear hexapeptide containing two ΔZPhe residues was found to adopt a novel looping backbone structure in its solid state. This structure consists of three partially overlapped β-turns stabilized by intramolecular hydrogen bonds. [] Furthermore, studies on tripeptides demonstrate that ΔZPhe, along with similar β-Aryldehydroalanines like (Z)-β-(1-naphthyl)dehydroalanine and (Z)-β-(1-pyrenyl)dehydroalanine, tends to favor a type II β-turn conformation. This conformation is supported by a hydrogen bond between the carbonyl group of the N-terminal protecting group and the amide group of the C-terminal residue. [, ] Interestingly, the aryl group in these structures is not planar relative to the Cα=Cβ–Cγ plane of the ΔZPhe residue, suggesting steric interactions play a role in its conformational preference. []

Q2: How can Phenyldehydroalanine be utilized as a tool to study enzyme mechanisms?

A2: (Z)-β-Phenyldehydroalanine (PDA) and its analog, (Z)-β-styryldehydroalanine (SDA), serve as valuable spectroscopic probes for investigating enzyme mechanisms, particularly in the case of cysteine proteases like papain. [, ] These probes exhibit significant red shifts in their UV absorbance spectra upon acylation of the enzyme. This property allows researchers to directly monitor the kinetics of acylenzyme formation and breakdown, providing valuable insights into the catalytic mechanism.

Q3: Can you provide an example of how Phenyldehydroalanine-containing peptides have been used to study specific enzymes?

A3: Researchers have incorporated PDA and SDA into specific substrates and inhibitors of the enzyme papain to study its mechanism of action. [, ] For example, the incorporation of PDA into the peptide Ac-Phe-PDA-OEt allowed for the observation of a 49 nm red shift in its absorbance maximum upon acylation of papain. [] Similarly, SDA-containing peptides like Ala-Ala-Phe-SDA-OMe exhibited a 59 nm red shift upon acylation. [] These spectral changes allowed for the direct observation and quantification of acylenzyme formation, providing key information about the catalytic mechanism of papain.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)